Methyl 5-chloro-1H-imidazole-2-carboxylate
CAS No.: 1211589-29-5
Cat. No.: VC16008883
Molecular Formula: C5H5ClN2O2
Molecular Weight: 160.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211589-29-5 |
|---|---|
| Molecular Formula | C5H5ClN2O2 |
| Molecular Weight | 160.56 g/mol |
| IUPAC Name | methyl 5-chloro-1H-imidazole-2-carboxylate |
| Standard InChI | InChI=1S/C5H5ClN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |
| Standard InChI Key | ANZLBCHQPCPWQF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=C(N1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-chloro-1H-imidazole-2-carboxylate features a five-membered imidazole ring with substituents at positions 2 and 5. The carboxylate group at position 2 is esterified with a methyl group, while position 5 bears a chlorine atom. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Molecular Properties
The compound’s SMILES notation (COC(=O)C1=NC(Cl)=CN1) and InChI key provide unambiguous representations for computational and synthetic applications . The chlorine atom’s electronegativity enhances the ring’s electrophilicity, facilitating nucleophilic substitution reactions, while the ester group offers sites for hydrolysis or transesterification .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretches at ~1500–1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra are critical for structural elucidation:
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¹H NMR: The methyl ester group resonates as a singlet at δ ~3.8–4.0 ppm, while the imidazole protons appear as distinct signals between δ ~7.0–8.5 ppm .
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¹³C NMR: The carbonyl carbon of the ester group is observed at δ ~165–170 ppm, with the chlorine-bearing carbon at δ ~125–130 ppm .
Mass spectrometry (EI/ESI) typically shows a molecular ion peak at m/z 160.004, consistent with the exact mass .
Synthesis and Production
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), reducing byproduct formation. Post-synthesis purification often involves recrystallization from ethanol or chromatography on silica gel .
Table 2: Typical Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–120°C |
| Solvent | Anhydrous DCM or THF |
| Catalyst | Lewis acids (e.g., ZnCl₂) |
| Reaction Time | 4–12 hours |
Chemical Reactivity and Applications
Functional Group Transformations
The compound’s reactivity is dominated by two sites:
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Ester Group: Subject to hydrolysis under acidic or basic conditions to yield 5-chloro-1H-imidazole-2-carboxylic acid. Enzymatic hydrolysis using lipases offers a greener alternative .
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Chlorine Atom: Undergoes nucleophilic substitution with amines, thiols, or alkoxides to generate diverse derivatives. For example, reaction with piperazine yields compounds with enhanced pharmacokinetic profiles .
Pharmaceutical Applications
Methyl 5-chloro-1H-imidazole-2-carboxylate is a precursor to kinase inhibitors and antimicrobial agents. Recent patents disclose its use in synthesizing JAK2 inhibitors for treating myeloproliferative disorders .
Table 3: Bioactive Derivatives
| Derivative | Biological Activity | Target |
|---|---|---|
| 5-Chloro-2-carboxyimidazole | Antifungal | CYP51 |
| 2-(Methoxycarbonyl)-5-aminobenzimidazole | Anticancer | Topoisomerase II |
Future Directions
Advances in catalytic halogenation and flow chemistry could streamline synthesis. Computational studies using DFT to predict reaction pathways may uncover novel derivatives with therapeutic potential. Collaborative efforts between academia and industry are essential to fully exploit this compound’s versatility .
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